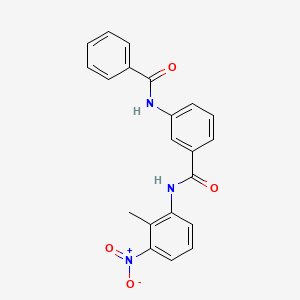

3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4/c1-14-18(11-6-12-19(14)24(27)28)23-21(26)16-9-5-10-17(13-16)22-20(25)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCOQTHDTVRLML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3 Benzamido N 2 Methyl 3 Nitrophenyl Benzamide

Retrosynthetic Analysis of the 3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide Scaffold

A retrosynthetic analysis of the target molecule, this compound, logically deconstructs the compound into simpler, commercially available starting materials. The primary disconnection points are the two amide bonds, as they are the most synthetically accessible linkages to form.

The most logical disconnection is at the central amide bond (the one linking the two substituted benzene (B151609) rings). This C-N bond cleavage leads to two key intermediates:

Intermediate A: 3-benzamidobenzoic acid (or its activated form, such as an acyl chloride).

Intermediate B: 2-methyl-3-nitroaniline (B147196).

Retrosynthetic Pathway:

This analysis reveals that the synthesis can be approached by first preparing the two key intermediates and then coupling them in the final step. Intermediate A, 3-benzamidobenzoic acid, can be synthesized from 3-aminobenzoic acid and benzoyl chloride. Intermediate B, 2-methyl-3-nitroaniline, can be prepared via the regioselective nitration of 2-methylaniline.

Classical and Novel Amide Bond Formation Strategies for this compound Synthesis

The formation of the amide bond between 3-benzamidobenzoic acid and the sterically hindered and electronically deactivated 2-methyl-3-nitroaniline is a critical step. Various classical and novel methods can be employed.

Classical Methods:

Acyl Chloride Method: 3-benzamidobenzoic acid can be converted to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-benzamidobenzoyl chloride can then react with 2-methyl-3-nitroaniline, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to activate the carboxylic acid. The reaction is often facilitated by additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to minimize side reactions and improve efficiency.

Novel Strategies for Challenging Couplings:

Given that 2-methyl-3-nitroaniline is an electron-deficient and sterically hindered amine, standard coupling conditions may result in low yields. More advanced reagents are often necessary.

Uronium/Aminium and Phosphonium (B103445) Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling agents, particularly for difficult couplings. They activate the carboxylic acid to form a highly reactive species that readily reacts with even weakly nucleophilic amines.

Acyl Fluorides: The in-situ formation of acyl fluorides from the carboxylic acid has proven effective for coupling sterically hindered substrates and electron-deficient amines at elevated temperatures.

The choice of coupling agent and reaction conditions is crucial for the successful synthesis of the target molecule, especially in the final coupling step.

| Coupling Reagent Class | Examples | Typical Conditions | Suitability for Hindered/Deactivated Amines |

| Carbodiimides | DCC, EDC | With additives (HOBt, HOSu), organic solvent (DCM, DMF) | Moderate, may require longer reaction times or higher temperatures. |

| Uronium/Aminium Salts | HATU, HBTU | Non-nucleophilic base (DIPEA, NMM), polar aprotic solvent (DMF) | High, very effective for challenging couplings. |

| Phosphonium Salts | PyBOP, PyAOP | Non-nucleophilic base (DIPEA), aprotic solvent (DCM, DMF) | High, particularly effective for N-methylated or hindered amino acids. |

| Acyl Halides | Generated from SOCl₂, (COCl)₂ | Base (Pyridine, Et₃N), aprotic solvent | Moderate to High, depends on the reactivity of the acyl halide. |

Regioselective Synthesis of Substituted Benzamide (B126) and Nitrophenyl Intermediates

The successful synthesis of the target compound relies on the efficient and regioselective preparation of its key intermediates.

Synthesis of 3-benzamidobenzoic acid:

This intermediate is synthesized via a straightforward acylation of 3-aminobenzoic acid.

Reaction: 3-aminobenzoic acid is reacted with benzoyl chloride.

Conditions: The reaction is typically carried out in an aqueous basic solution (like sodium bicarbonate) or in an aprotic solvent with a tertiary amine base. The Schotten-Baumann reaction conditions, using an aqueous alkali solution, are well-suited for this transformation, leading to the desired product in good yield.

Synthesis of 2-methyl-3-nitroaniline:

The synthesis of this intermediate is more challenging due to the need for regioselective nitration of 2-methylaniline (o-toluidine). The amino group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. To achieve nitration at the 3-position, a common strategy involves protecting the highly activating amino group to modulate its directing effect and steric bulk.

Protection of the Amino Group: 2-methylaniline is first acylated, for example, with acetic anhydride (B1165640) to form N-acetyl-2-methylaniline (2-acetotoluidide) or with succinic anhydride to form the N-succinimidyl derivative.

Regioselective Nitration: The nitration of the acylated intermediate is then carried out using a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The bulky N-acyl group can sterically hinder the ortho-positions, and its electronic effect influences the position of nitration. For N-(2-methylphenyl)-succinimide, the steric hindrance between the methyl group and the succinimide (B58015) carbonyls forces the amide group out of plane with the aromatic ring, nullifying its resonance directing effect. Consequently, the product distribution is controlled by the directing effects of the alkyl group, leading to a significant amount of the 2-methyl-3-nitro derivative. ulisboa.pt

Deprotection: The acyl protecting group is subsequently removed by acid or base hydrolysis to yield 2-methyl-3-nitroaniline. rsc.org

| Intermediate | Starting Materials | Key Reaction | Typical Reagents |

| 3-benzamidobenzoic acid | 3-aminobenzoic acid, Benzoyl chloride | Acylation (Amide formation) | NaOH(aq) or Pyridine |

| 2-methyl-3-nitroaniline | 2-methylaniline | Protection, Nitration, Deprotection | 1. Acetic anhydride 2. HNO₃/H₂SO₄ 3. HCl(aq) |

Catalytic Approaches and Green Chemistry Considerations in the Synthesis of this compound

In line with the principles of green chemistry, modern synthetic strategies aim to minimize waste and use more environmentally benign methods.

Catalytic Amide Bond Formation:

Instead of stoichiometric coupling reagents, which generate significant waste, catalytic methods for amide bond formation are highly desirable. While direct catalytic amidation between a carboxylic acid and an amine is challenging, several approaches have been developed:

Nickel-catalyzed Reductive Amidation: A robust methodology involves the reductive amidation of esters with nitro compounds using a heterogeneous nickel-based catalyst. nih.gov This approach could potentially be adapted to synthesize the target molecule in a more step-economical fashion, by coupling an ester derivative of 3-benzamidobenzoic acid directly with a dinitro-toluene precursor, though selectivity might be an issue.

Other Metal Catalysis: Catalysts based on boron, zirconium, copper, and iron have also been explored for direct amidation reactions, offering greener alternatives to traditional methods.

Green Chemistry in Intermediate Synthesis:

Catalytic Nitration: The use of solid acid catalysts or metal nitrates like iron(III) nitrate (B79036) can offer a more environmentally friendly alternative to the traditional mixed acid (H₂SO₄/HNO₃) nitration, potentially improving regioselectivity and simplifying work-up. rsc.org

Solvent Choice: Utilizing greener solvents or solvent-free conditions, where applicable, can significantly reduce the environmental impact of the synthesis. For example, some amide formations can be carried out under microwave irradiation without a solvent.

A particularly green and efficient approach could be a one-pot synthesis where a nickel catalyst facilitates the reduction of the nitro group of a suitable precursor and subsequent amidation in a single step. nih.gov

Stereochemical Control and Diastereoselectivity in Analogous Benzamide Systems

While this compound is not a chiral molecule, the principles of stereochemical control are relevant when considering its conformation and the synthesis of analogous structures that may contain stereocenters.

The amide bonds in the molecule can exist as cis or trans isomers due to the partial double bond character of the C-N bond. For most acyclic secondary amides, the trans conformation is significantly more stable and is the predominantly observed isomer.

In analogous systems where steric hindrance is significant, for example, in ortho-substituted benzanilides, the rotation around the Ar-N and Ar-CO bonds can be restricted. This can lead to the existence of stable rotational isomers known as atropisomers. If the substituents are appropriate, these atropisomers can be chiral. The synthesis of such molecules would require strategies for stereocontrol, potentially using chiral auxiliaries or catalysts to favor the formation of one atropisomer over the other.

While not directly applicable to the achiral target molecule, understanding these principles is crucial for the design and synthesis of more complex, biologically active analogues that may incorporate chiral elements.

Advanced Spectroscopic and Structural Elucidation of 3 Benzamido N 2 Methyl 3 Nitrophenyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis of 3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide

High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques such as COSY, HSQC, and HMBC, would provide a complete assignment of all proton and carbon signals and offer insights into the molecule's preferred conformation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amide protons, and the methyl group protons. The aromatic region would be complex due to the presence of three substituted benzene (B151609) rings. Protons on the 3-benzamido and the central benzamide (B126) rings will likely appear as multiplets in the range of 7.0-8.5 ppm. The presence of the electron-withdrawing nitro group on the N-phenyl ring is expected to deshield the adjacent protons, shifting their signals downfield. The methyl group protons would appear as a sharp singlet, likely in the range of 2.2-2.5 ppm. The two amide protons (N-H) are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration, but typically in the downfield region of 8.0-10.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbons of the two amide groups are expected to resonate at the most downfield region, typically between 165 and 170 ppm. The aromatic carbons will appear in the range of 110-150 ppm. The carbon atom attached to the nitro group will be significantly deshielded. The methyl carbon would give a signal in the aliphatic region, around 15-20 ppm.

Conformational Analysis: The conformation of the molecule, particularly the rotational barriers around the amide bonds and the dihedral angles between the phenyl rings, can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY correlations between specific protons would indicate their spatial proximity, helping to define the three-dimensional structure in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide N-H | 8.0 - 10.5 (broad s, 2H) | - |

| Aromatic Protons | 7.0 - 8.5 (m) | 110 - 150 |

| Methyl Protons | 2.2 - 2.5 (s, 3H) | 15 - 20 |

| Carbonyl Carbons | - | 165 - 170 |

Single-Crystal X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions of this compound

Single-crystal X-ray diffraction provides definitive information about the molecular and crystal structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. Based on studies of similar substituted benzanilides, a number of structural features can be predicted for this compound. nih.govnih.gov

The molecule is expected to adopt a non-planar conformation. The central amide linkage will likely be close to planar, but the three phenyl rings will be twisted relative to this plane and to each other to minimize steric hindrance. The dihedral angle between the two benzene rings of the central benzanilide (B160483) core is a key conformational parameter in such molecules. nih.govresearchgate.net

Intermolecular interactions are expected to play a crucial role in the crystal packing. Hydrogen bonds involving the amide N-H groups as donors and the carbonyl oxygen and nitro group oxygen atoms as acceptors are highly probable. nih.govresearchgate.net These interactions would link the molecules into chains or more complex three-dimensional networks. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules may further stabilize the crystal lattice. The presence of the methyl group and the substitution pattern will influence the specific packing arrangement.

Table 2: Predicted Crystallographic Parameters and Key Structural Features for this compound

| Parameter | Predicted Value/Feature |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Key Bond Lengths | C=O (~1.23 Å), C-N (~1.34 Å), N-O (nitro) (~1.22 Å) |

| Key Bond Angles | C-N-C (~125°), O-N-O (~124°) |

| Intermolecular Interactions | N-H···O hydrogen bonds, C-H···O interactions, π-π stacking |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the amide groups should appear as a relatively broad band in the region of 3200-3400 cm⁻¹. The C=O stretching vibrations of the two amide groups will give rise to strong absorptions, likely between 1650 and 1680 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The nitro group has two characteristic strong stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy will provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching vibration of the nitro group is also typically Raman active.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Amide) | 3200 - 3400 | Weak |

| C-H Stretch (Aromatic) | 3000 - 3100 | Moderate |

| C=O Stretch (Amide) | 1650 - 1680 | Moderate |

| C=C Stretch (Aromatic) | 1450 - 1600 | Strong |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Weak |

| NO₂ Symmetric Stretch | 1340 - 1370 | Moderate-Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₂₁H₁₇N₃O₄), the calculated exact mass would be a key piece of data for its characterization.

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation of benzanilides is well-studied. nih.govresearchgate.net Common fragmentation pathways include cleavage of the amide bonds. For the target molecule, characteristic fragment ions would be expected from the loss of the benzoyl group, the 3-aminobenzoyl group, and the 2-methyl-3-nitrophenyl group. The fragmentation pattern would be influenced by the positions of the substituents on the aromatic rings.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (predicted) | Possible Fragment Structure/Identity |

| 375.12 | [M]⁺ (Molecular Ion) |

| 254 | [M - C₇H₅O]⁺ |

| 224 | [M - C₇H₆NO]⁺ |

| 152 | [C₇H₈N₂O₂]⁺ |

| 105 | [C₇H₅O]⁺ |

| 121 | [C₇H₆NO]⁺ |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination (if chiral centers are introduced)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. The molecule this compound, as named, does not possess any stereogenic centers and is therefore achiral. Consequently, it would not exhibit a CD spectrum.

Should a chiral center be introduced into the molecule, for instance, through the addition of a chiral substituent, then CD spectroscopy would become a valuable tool for determining the absolute configuration of the stereogenic center(s). The sign and intensity of the Cotton effects in the CD spectrum would be characteristic of the spatial arrangement of the atoms in the chiral molecule.

Computational Chemistry and Theoretical Investigations of 3 Benzamido N 2 Methyl 3 Nitrophenyl Benzamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Molecular Geometry, and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and molecular geometry of benzamide (B126) derivatives. semanticscholar.org For analogous compounds, such as N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide, DFT calculations using the B3LYP/6-311G(d) level of theory have been employed to determine optimized geometry and electronic properties. semanticscholar.org These studies provide theoretical data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental results from X-ray diffraction. researchgate.net

The electronic properties are further described by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial reactivity descriptors. semanticscholar.orguj.ac.za A smaller energy gap generally suggests higher chemical reactivity. researchgate.net For related nitrobenzamide structures, the HOMO is often located over the benzamide moiety, while the LUMO is distributed over the nitrophenyl ring, indicating the likely sites for electronic transitions. researchgate.net

Global reactivity descriptors derived from these calculations, such as electronegativity, chemical potential (µ), hardness, and the electrophilicity index (ψ), quantify the molecule's reactivity and stability. researchgate.net These parameters help in predicting how the molecule will interact with other chemical species.

Table 1: Key Quantum Chemical Parameters (Hypothetical for Target Compound based on Analogs) This table is illustrative and based on typical findings for related benzamide compounds, as direct data for 3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide is not available.

| Parameter | Typical Value Range | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability |

| LUMO Energy | -2.0 to -3.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 eV | Chemical reactivity and stability |

| Electrophilicity Index (ω) | 2.0 to 4.0 | Propensity to accept electrons |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution-Phase Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For compounds like this compound, MD simulations can reveal its conformational landscape, showing which three-dimensional shapes the molecule prefers and how it transitions between them. researchgate.net This is particularly important for understanding its behavior in a solution, such as water or a biological medium, where interactions with the solvent can significantly influence its shape and flexibility. uj.ac.za

In studies of other complex benzamides, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by molecular docking. nih.govnih.gov By simulating the complex over tens to hundreds of nanoseconds, researchers can observe whether the key interactions, such as hydrogen bonds, are maintained, thus validating the predicted binding mode. researchgate.netnih.gov The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the binding is stable. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. researchgate.net

Typically, MEP maps show:

Negative regions (red to yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. In benzamide structures, these regions are consistently found around the oxygen atoms of the carbonyl and nitro groups. researchgate.netresearchgate.netnih.gov

Positive regions (blue): These areas are electron-deficient and are prone to nucleophilic attack. For amide-containing molecules, the most positive potentials are located around the N-H protons, indicating their role as hydrogen bond donors. nih.govnih.gov

Neutral regions (green): These areas have a near-zero potential and are typically associated with the nonpolar surfaces of aromatic rings. nih.gov

By analyzing the MEP map of this compound, one can identify the specific atoms involved in forming intermolecular interactions, such as hydrogen bonds, which are crucial for crystal packing and ligand-receptor binding. researchgate.netnih.gov

In Silico Prediction of Potential Ligand-Target Interactions and Binding Affinity

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein), forming a stable complex. mdpi.com This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. scirp.org For benzamide derivatives, docking studies have been performed against various biological targets, including enzymes like DNA gyrase and protein kinases. mdpi.comscirp.org

The process involves placing the ligand in the active site of the target protein and evaluating the binding poses using a scoring function, which estimates the binding affinity (often expressed as a docking score in kcal/mol). uj.ac.zamdpi.com The results reveal specific interactions, such as:

Hydrogen bonds: Crucial for affinity and specificity, often involving the amide N-H and C=O groups. mdpi.com

Hydrophobic interactions: Occur between the aromatic rings of the ligand and nonpolar residues in the protein's binding pocket. nih.gov

Electrostatic interactions: Involving charged or polar groups, such as the nitro group. nih.gov

For instance, docking studies on similar benzamides against bacterial DNA gyrase have shown that the compounds form key hydrogen bonds with amino acid residues like ASN46 and ARG76. mdpi.com The binding affinity of the most promising compounds is often compared to that of a known inhibitor or a co-crystallized ligand to assess their potential. mdpi.com

Table 2: Predicted Interactions from Molecular Docking (Illustrative) This table illustrates the types of interactions that would be analyzed in a docking study of the target compound, based on studies of similar molecules.

| Target Protein | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |

| DNA Gyrase B | ASN46, GLY101, ARG76 | Hydrogen Bond | -7.0 to -9.0 |

| Histone Deacetylase 2 (HDAC2) | ASP181, HIS183, PHE210 | Metal Coordination, H-Bond, Hydrophobic | -8.0 to -10.0 |

| Cyclooxygenase-2 (COX-2) | ARG120, TYR355, SER530 | Hydrogen Bond, Hydrophobic | -7.5 to -9.5 |

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics combines computational methods with chemical information to support drug discovery and design. One of its key applications is virtual screening, where large libraries of chemical compounds are computationally evaluated to identify those most likely to bind to a specific biological target. researchgate.netnih.gov

Starting with a hit compound like this compound, cheminformatics tools can be used to design and screen libraries of its analogs. This process involves:

Library Generation: Creating a virtual library of related compounds by systematically modifying the core structure (e.g., changing substituent groups, altering their positions).

Descriptor Calculation: Calculating various molecular descriptors for each analog, such as molecular weight, logP (lipophilicity), and topological fingerprints, which encode structural features. researchgate.net

Screening: Using computational models, such as quantitative structure-activity relationship (QSAR) models or high-throughput docking, to predict the activity and properties (e.g., ADMET - absorption, distribution, metabolism, excretion, and toxicity) of the entire library. researchgate.netresearchgate.net

This approach allows for the rapid exploration of the chemical space around the initial hit compound, prioritizing the synthesis and experimental testing of analogs with the highest predicted potency and most favorable drug-like properties, thereby accelerating the lead optimization process. nih.gov

Molecular and Cellular Mechanisms of Action for 3 Benzamido N 2 Methyl 3 Nitrophenyl Benzamide in Vitro Studies

Target Identification and Validation Using Proteomic and Genomic Approaches in Cellular Systems

There are no published studies employing proteomic or genomic approaches to identify the molecular targets of 3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide. Methodologies such as affinity chromatography coupled with mass spectrometry, yeast two-hybrid screening, or genome-wide CRISPR/Cas9 screens have not been reported for this compound. As a result, its primary binding partners and the cellular components it directly interacts with are unknown.

Enzyme Inhibition and Activation Kinetics of this compound (Cell-Free Assays)

Information regarding the effects of this compound on specific enzymes is not available. Cell-free enzymatic assays are crucial for determining whether a compound acts as an inhibitor or activator, its potency (e.g., IC₅₀ or EC₅₀ values), and its mechanism of action (e.g., competitive, non-competitive). Without such studies, it is impossible to state whether this compound modulates the activity of any enzyme.

Receptor Binding Studies and Ligand-Receptor Interaction Analysis for this compound

There is no data from receptor binding studies for this compound. Radioligand binding assays or surface plasmon resonance (SPR) are standard methods to quantify the affinity (Kd) and kinetics of a compound's interaction with specific cellular receptors. The absence of such data means that its potential to act as an agonist or antagonist at any known receptor has not been determined.

Modulation of Intracellular Signaling Pathways by this compound in Cultured Cells

The impact of this compound on intracellular signaling pathways has not been documented. Investigating changes in the phosphorylation status of key signaling proteins (e.g., via Western blotting or phospho-protein arrays) or measuring the levels of second messengers (e.g., cAMP, Ca²⁺) in cultured cells following treatment with the compound are necessary steps to understand its downstream cellular effects. To date, no such investigations have been published.

Effects on Gene Expression and Protein Synthesis in Cultured Cell Lines by this compound

There are no available studies on how this compound may alter gene expression or protein synthesis. Techniques such as quantitative PCR (qPCR) and RNA-sequencing are used to assess changes in messenger RNA levels, while methods like metabolic labeling or ribosome profiling can provide insights into protein synthesis rates. Without these analyses, the influence of this compound on the cellular transcriptome and proteome remains unknown.

Structure Activity Relationship Sar Studies and Rational Design Principles for 3 Benzamido N 2 Methyl 3 Nitrophenyl Benzamide Analogs

Systematic Chemical Modification of the Benzamido and Nitrophenyl Moieties of 3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide

Structure-Activity Relationship (SAR) studies are foundational to medicinal chemistry, providing insights into how specific functional groups and structural motifs contribute to a compound's biological activity. semanticscholar.orgresearchgate.net For derivatives of this compound, SAR exploration focuses on the two primary aromatic rings—the benzamido moiety and the 2-methyl-3-nitrophenyl moiety—as well as the central amide linker.

Modification of the N-(2-methyl-3-nitrophenyl)benzamide Moiety: This part of the molecule presents several key features for modification: the methyl group, the nitro group, and the substitution pattern on the phenyl ring.

Nitro Group: The strong electron-withdrawing nature of the nitro group is a critical feature. Its position and electronic influence are significant for activity. nih.gov SAR studies could involve moving the nitro group to other positions on the ring (e.g., para-position) or replacing it with other electron-withdrawing groups like cyano (-CN) or trifluoromethyl (-CF3) to fine-tune electronic effects and potential hydrogen bonding interactions. walshmedicalmedia.com

Methyl Group: The ortho-methyl group introduces steric bulk, which can significantly influence the molecule's conformation by restricting rotation around the amide bond. nih.gov This conformational lock can be beneficial if it pre-organizes the molecule into a bioactive conformation. nih.govresearchgate.net Modifications could include replacing the methyl group with other alkyl groups of varying sizes (ethyl, isopropyl) to probe the steric tolerance of the target's binding pocket or removing it entirely to assess the impact of increased flexibility. researchgate.net

Phenyl Ring Substitution: Additional substituents could be introduced on this ring to explore further interactions. For example, in a series of 2-phenoxybenzamides, a 4-fluoro substitution had a notable impact on activity and selectivity. semanticscholar.org

The following table summarizes potential modifications and their rationale based on SAR principles applied to related benzamide (B126) structures.

| Moiety | Position of Modification | Example Substituent | Rationale for Modification |

|---|---|---|---|

| Benzamido Ring | meta- or para- | -Cl, -F, -CH3 | Modulate electronic properties and explore hydrophobic/steric interactions. nih.gov |

| Nitrophenyl Ring | Position of -NO2 group | Move to para-position | Alter the electronic vector and hydrogen bonding potential. |

| Nitrophenyl Ring | Replacement of -NO2 group | -CN, -CF3 | Substitute with bioisosteres to fine-tune electron-withdrawing properties. walshmedicalmedia.com |

| Nitrophenyl Ring | Replacement of -CH3 group | -H, -C2H5, -Cl | Investigate the role of steric hindrance on molecular conformation and binding. nih.govresearchgate.net |

| Amide Linker | N-H or C=O | Bioisosteric replacement (e.g., reverse amide) | Alter hydrogen-bonding pattern and metabolic stability. acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com This computational technique is invaluable for predicting the activity of newly designed analogs before their synthesis, thereby saving time and resources. researchgate.net For derivatives of this compound, a QSAR model would be built using a dataset of synthesized analogs with experimentally determined activities. nih.govnih.gov

The process involves calculating various molecular descriptors for each analog, which are numerical representations of their physicochemical properties. These descriptors fall into several categories:

Electronic Descriptors: Such as partial charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO), which describe a molecule's electronic aspects. The presence of the nitro group makes these descriptors particularly relevant. nih.gov

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which quantifies a molecule's lipophilicity and its ability to cross cell membranes.

Steric Descriptors: Including molecular weight, volume, surface area, and specific conformational indices that describe the size and shape of the molecule. These are crucial for understanding how a ligand fits into its binding site. igi-global.com

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular connectivity and branching.

Once calculated, statistical methods such as Multiple Linear Regression (MLR) are used to generate an equation that links a combination of these descriptors to the observed biological activity (e.g., pIC50). nih.govigi-global.com A robust QSAR model will have high correlation coefficients (r²) and predictive power (q²), validated using both internal and external test sets of compounds. researchgate.netmanchester.ac.uk For instance, a 3D-QSAR study on aminophenyl benzamide derivatives identified hydrophobic character as crucial for inhibitory activity. nih.gov The resulting model provides a set of guidelines for designing new compounds; for example, it might indicate that increasing hydrophobicity in one region of the molecule while maintaining specific electronic properties in another will lead to higher potency. nih.gov

| Descriptor Type | Example Descriptor | Potential Importance for Benzamide Analogs |

|---|---|---|

| Hydrophobic | ClogP (Calculated logP) | Governs membrane permeability and hydrophobic interactions within the binding pocket. igi-global.com |

| Electronic | Partial charge on amide N and O | Determines the strength of hydrogen bonding interactions. |

| Electronic | LUMO Energy | Reflects electron-accepting capability, influenced by the nitro group. researchgate.net |

| Steric | Molecular Volume | Must be optimal to fit within the constraints of the receptor binding site. |

| Steric | Shadow Indices (e.g., Shadow_XZ) | Describes the shape of the molecule, which can be critical for activity. igi-global.com |

| Topological | SsOHcount, SddsN(nitro)count | Indicates the presence of key functional groups like hydroxyl and nitro groups. nih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) Approaches for this compound

When the 3D structure of the biological target is unknown, Ligand-Based Drug Design (LBDD) provides a powerful alternative for designing new molecules. mdpi.com A key LBDD method is pharmacophore modeling, which identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific target. nih.govpharmafeatures.com

A pharmacophore model for this compound analogs would be developed by superimposing a set of active molecules and extracting their common chemical features. nih.gov For this scaffold, these features would likely include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the amide and the oxygen atoms of the nitro group.

Hydrogen Bond Donor (HBD): The N-H group of the amide linkage.

Aromatic Rings (AR): The two phenyl rings, which can engage in π-π stacking or hydrophobic interactions.

Hydrophobic Features (HY): The methyl group and the aromatic rings themselves.

A representative five-point pharmacophore model for a benzamide derivative might consist of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor in a specific spatial arrangement. nih.gov Once validated, this pharmacophore model serves as a 3D query to screen virtual compound libraries, identifying novel scaffolds that possess the required features for activity but may have a completely different chemical backbone. nih.gov It also guides the modification of the existing scaffold, ensuring that any changes preserve the key pharmacophoric elements. nih.gov

Fragment-Based Drug Discovery (FBDD) Strategies Applied to Related Benzamide Scaffolds

Fragment-Based Drug Discovery (FBDD) is an alternative to traditional high-throughput screening that uses libraries of small, low-molecular-weight compounds ("fragments") to identify initial hits. nih.govfrontiersin.org These fragments typically bind with low affinity but do so very efficiently, making them excellent starting points for chemical optimization. nih.gov The benzamide core itself can be considered a key fragment or scaffold.

In an FBDD approach, fragments containing elements of the this compound structure, such as 3-nitroaniline (B104315) or a substituted benzamide, could be screened against a biological target using sensitive biophysical techniques like NMR spectroscopy or X-ray crystallography. dtu.dkacs.org Once a fragment hit is identified and its binding mode is confirmed, it can be elaborated into a more potent lead compound using several strategies:

Fragment Growing: A confirmed fragment hit is extended by adding new functional groups that can occupy adjacent pockets in the binding site, thereby increasing affinity and potency. nih.gov

Fragment Linking: If two different fragments are found to bind in separate but nearby pockets, they can be chemically linked together to create a single, high-affinity molecule. nih.gov

Fragment Merging: This strategy combines the chemical features of two or more overlapping fragments into a novel, single chemical entity. frontiersin.org

FBDD allows for a more efficient exploration of chemical space and often leads to lead compounds with superior physicochemical properties compared to those derived from larger, more complex hits from traditional screening. nih.gov

| FBDD Strategy | Description | Application to Benzamide Scaffolds |

|---|---|---|

| Fragment Screening | Screening libraries of small molecules (MW < 300 Da) to find weak but efficient binders. frontiersin.org | Screening for fragments like substituted anilines or benzoic acids that bind to the target. |

| Fragment Growing | Adding chemical substituents to a validated fragment hit to improve its binding affinity. nih.gov | Starting with a simple benzamide fragment and adding the substituted nitrophenyl group piece by piece. |

| Fragment Linking | Connecting two or more fragments that bind to adjacent sites on the target. nih.gov | Linking a fragment that binds in a nitrophenyl-binding pocket to one that occupies the benzamide-binding pocket. |

| Fragment Merging | Combining the structural features of multiple overlapping fragments into a single molecule. frontiersin.org | Designing a novel scaffold that incorporates the key binding elements of several different benzamide-like hits. |

Conformational Flexibility and Steric Effects on Ligand-Target Interactions for this compound

The 3D conformation of a molecule is critical for its ability to bind to a biological target. For this compound, conformational flexibility is primarily determined by the rotation around the two single bonds of the central amide linker. However, this flexibility is significantly constrained by steric effects. nih.gov

Similarly, the substitution pattern on the benzamido ring can also introduce steric effects. An ortho-substituent on that ring would further constrain the molecule's geometry. The interplay between these steric factors and the electronic properties of the substituents dictates the final orientation of the ligand within the receptor's binding site. nih.gov Understanding these steric and conformational properties is essential for rational drug design, as modifications that either relieve unfavorable steric clashes or introduce beneficial conformational rigidity can lead to significant improvements in binding affinity. researchgate.net

Preclinical Biological Activities and Mechanistic Insights of 3 Benzamido N 2 Methyl 3 Nitrophenyl Benzamide in Vitro Models

In Vitro Cytotoxicity and Selectivity in Diverse Cancer Cell Lines (Mechanistic Aspects)

The initial assessment of a novel compound's anticancer potential involves evaluating its cytotoxicity against a panel of diverse cancer cell lines. This helps to determine the compound's potency and its selectivity towards cancerous cells over normal cells. For instance, studies on other N-phenylethyl-benzamide derivatives have shown moderate nonselective cytotoxic activity against human lung carcinoma (COR-L23), human breast adenocarcinoma (MCF7), and human melanoma (C32) cell lines. nih.govresearchgate.net In contrast, certain N-(benzimidazol-2-yl-methyl) benzamide (B126) derivatives have demonstrated activity against the T47D breast cancer cell line and the A549 lung cancer cell line, while notably remaining inactive against normal Vero cells, suggesting a degree of selectivity. hsmc.gr

A typical study would involve treating various cancer cell lines, such as those from breast, lung, colon, and leukemia, with increasing concentrations of 3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide. The half-maximal inhibitory concentration (IC50) would then be calculated to quantify its cytotoxic potency. Mechanistic aspects would be explored by investigating its effects on cellular morphology, membrane integrity, and metabolic activity.

Anti-proliferative and Apoptotic Effects of this compound in Mechanistic Cellular Models

Beyond general cytotoxicity, it is crucial to understand whether a compound inhibits cancer cell growth (anti-proliferative effect) and induces programmed cell death (apoptosis). For example, the benzamide analogue 3-aminobenzamide (B1265367) has been shown to suppress the proliferation of cultured human arterial smooth muscle cells in a concentration-dependent manner, as measured by cell counts and [3H]thymidine incorporation into DNA. nih.gov Other benzamide derivatives have demonstrated the ability to induce apoptosis, which can be detected through assays such as annexin (B1180172) V staining. nih.gov

To investigate these effects for this compound, researchers would likely employ cell proliferation assays (e.g., MTT or BrdU assays) and flow cytometry to analyze the cell cycle distribution. Evidence of apoptosis would be sought by looking for an increase in the sub-G1 population in cell cycle analysis and confirmed with specific markers like cleaved caspase-3 and PARP.

Modulation of Inflammatory Mediators and Pathways by this compound (In Vitro)

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Therefore, the anti-inflammatory properties of novel compounds are of significant interest. Certain novel N-phenylcarbamothioylbenzamides have demonstrated potent in vivo anti-inflammatory activity and the ability to inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator. nih.gov Amide derivatives of benzoic acids, in general, are known to possess anti-inflammatory effects. nanobioletters.com

In vitro studies to assess the anti-inflammatory potential of this compound would typically use cell models like lipopolysaccharide (LPS)-stimulated macrophages. The levels of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and PGE2 in the cell culture supernatant would be measured after treatment with the compound.

Antimicrobial or Antiviral Activities in Laboratory Models (Mechanistic Focus)

The increasing prevalence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antiviral agents. Benzamide derivatives have shown promise in this area. For example, some synthesized benzamide compounds have exhibited good antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com Novel benzamide structures have also shown potent antibacterial activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus. google.com In the antiviral realm, certain N-phenyl benzamides have demonstrated outstanding activity against Coxsackievirus A9 (CVA9) by binding to and stabilizing the viral capsid. nih.gov

To determine the antimicrobial or antiviral activity of this compound, it would be tested against a panel of bacteria and viruses. For antibacterial activity, the minimum inhibitory concentration (MIC) would be determined. For antiviral activity, assays measuring the inhibition of viral replication, such as plaque reduction assays or cytopathic effect (CPE) inhibition assays, would be employed.

Enzyme Modulation and Biological Pathway Interrogation by this compound

Many drugs exert their therapeutic effects by modulating the activity of specific enzymes or interfering with biological pathways. For example, 3-aminobenzamide is known to inhibit the ligation step of excision repair of DNA damage. nih.gov Some benzamide derivatives have been designed as potential tyrosine kinase inhibitors, which are crucial targets in cancer therapy. hsmc.gr Furthermore, the benzamide derivative VKNG-2 has been shown to inhibit the ABCG2 transporter, thereby restoring the efficacy of chemotherapeutic drugs in multidrug-resistant cancer cell lines. mdpi.com

Investigating the enzymatic and pathway-level effects of this compound would involve a variety of in vitro assays. These could include direct enzyme activity assays for key targets like kinases or polymerases, as well as cell-based reporter assays to assess the impact on specific signaling pathways (e.g., NF-κB or MAPK pathways). Western blotting could be used to examine the expression levels of key proteins within these pathways.

Analytical Methodologies for Detection and Quantification of 3 Benzamido N 2 Methyl 3 Nitrophenyl Benzamide in Research Matrices

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for 3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method would involve the systematic optimization of several parameters to achieve adequate separation and quantification.

Method Development: A reversed-phase HPLC method would likely be the most suitable approach. sielc.com The selection of a stationary phase, typically a C18 column, provides a nonpolar surface for the separation of aromatic compounds. sielc.comnih.gov The mobile phase composition would be critical, likely consisting of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govtandfonline.com The buffer's pH would need to be controlled to ensure the consistent ionization state of the analyte. researchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to ensure the timely elution of the compound while maintaining good peak shape. tandfonline.com

Detection is commonly achieved using a UV-Vis detector, as the aromatic rings and nitro group in this compound are expected to exhibit strong absorbance in the UV region. nih.govnih.gov The selection of an optimal wavelength would be determined by analyzing the compound's UV spectrum.

Method Validation: Once developed, the HPLC method must be validated to ensure its reliability. ijrpas.com Validation parameters typically include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). tandfonline.comnih.gov Linearity is assessed by analyzing a series of standards of known concentrations and evaluating the correlation between concentration and detector response. nih.gov Accuracy is determined by spiking a blank matrix with a known amount of the compound and measuring the recovery. tandfonline.com Precision, which reflects the closeness of repeated measurements, is evaluated at both intra-day and inter-day levels. nih.gov The LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Hypothetical HPLC Method Validation Parameters

| Parameter | Specification |

| Linearity (Concentration Range) | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery) | 95 - 105% |

| Precision (RSD%) | < 2% |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives or Metabolites of this compound (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. researchgate.net Due to the relatively high molecular weight and polarity of this compound, direct analysis by GC-MS is likely not feasible due to its low volatility. colostate.edu Therefore, derivatization would be a necessary step to convert the analyte into a more volatile and thermally stable form. research-solution.comjfda-online.com

Derivatization: The amide functional groups in the molecule are the primary targets for derivatization. gcms.cz Silylation is a common derivatization technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group, which increases volatility and thermal stability. colostate.edu Acylation, the introduction of an acyl group, is another potential derivatization strategy. research-solution.comjfda-online.com The choice of derivatization reagent would depend on the reactivity of the amide groups and the desired chromatographic properties of the resulting derivative. gcms.cz

GC-MS Analysis: The derivatized sample would be injected into the GC, where it is vaporized and separated on a capillary column. atlantis-press.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. researchgate.net The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation of the analyte's identity. nih.govresearchgate.net

Potential Derivatization Reagents for GC-MS Analysis

| Derivatization Technique | Reagent | Target Functional Group |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amide |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Amide |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Amide |

| Acylation | Pentafluoropropionic anhydride (PFPA) | Amide |

Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis of this compound

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. whitman.edu For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most appropriate approach.

In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration. These micelles act as a pseudostationary phase, and separation is achieved based on the partitioning of the analyte between the micelles and the surrounding aqueous buffer. nih.gov The presence of the nitro group and aromatic rings in this compound suggests it would have sufficient hydrophobicity to interact with the micelles, allowing for separation.

The development of a CE method would involve optimizing the buffer pH, surfactant type and concentration, and applied voltage to achieve the desired resolution and analysis time. mdpi.com Detection can be performed using a UV-Vis detector, similar to HPLC. nih.gov

Spectrophotometric and Fluorometric Assays for Quantitative Determination of this compound in Research Samples

Spectrophotometric Assays: UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb light in the UV-Vis range. nih.gov The presence of multiple chromophores, including the benzoyl and nitrophenyl groups, in this compound suggests that it will have a distinct UV-Vis absorption spectrum. researchgate.netresearchgate.net The wavelength of maximum absorbance (λmax) would be determined, and a calibration curve of absorbance versus concentration would be constructed to quantify the compound in research samples. acs.org While straightforward, spectrophotometry can be prone to interference from other absorbing species in the sample matrix. tandfonline.com

Fluorometric Assays: Fluorometry is a more sensitive and selective technique than spectrophotometry. It relies on the ability of a compound to absorb light at one wavelength and emit light at a longer wavelength. The applicability of fluorometry to this compound would depend on whether the molecule possesses native fluorescence or can be derivatized with a fluorescent tag. The presence of the nitro group can sometimes quench fluorescence, which would need to be experimentally determined.

Hypothetical Spectrophotometric Characteristics

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | 260 nm |

| Molar Absorptivity (ε) | 25,000 L mol⁻¹ cm⁻¹ |

| Linear Range (Beer's Law) | 1 - 20 mg/L |

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Sample Analysis and Metabolite Profiling of this compound

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer the highest degree of selectivity and sensitivity for the analysis of small molecules in complex matrices. europeanpharmaceuticalreview.comamericanpharmaceuticalreview.com This makes it an ideal tool for studying the metabolism and pharmacokinetics of this compound. drugtargetreview.comnih.gov

Complex Sample Analysis: The chromatographic separation provided by the LC system reduces matrix effects, while the mass spectrometer provides highly selective detection. europeanpharmaceuticalreview.com In LC-MS/MS, a specific precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. americanpharmaceuticalreview.comnih.gov This multiple reaction monitoring (MRM) approach provides exceptional specificity and allows for quantification at very low levels. nih.gov

Metabolite Profiling: LC-MS/MS is also a powerful tool for identifying and quantifying metabolites. nih.govufl.edu Non-targeted or targeted approaches can be used to screen for potential metabolic products of this compound in biological samples. nih.govresearchgate.net The high-resolution mass spectrometry capabilities of modern instruments can provide accurate mass measurements, which aid in the elucidation of the elemental composition of unknown metabolites. drugtargetreview.com

Illustrative LC-MS/MS Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion (m/z) | To be determined experimentally |

| Collision Energy | To be optimized |

| Dwell Time | 100 ms |

Applications of 3 Benzamido N 2 Methyl 3 Nitrophenyl Benzamide in Chemical Biology and Material Sciences

Development as a Molecular Probe for Interrogating Biological Processes and Pathways9.2. Potential as a Fluorescent Tag or Reporter Molecule in Biological Assays9.3. Incorporation into Supramolecular Assemblies and Smart Materials (e.g., self-assembly, molecular recognition)9.4. Role in Ligand-Target Co-crystallization Studies for Mechanistic Insights9.5. Use in Biosensors or Diagnostic Tool Development (conceptual)

Without any foundational research on the synthesis, properties, or biological interactions of "3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide," any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Future Perspectives and Unexplored Avenues in the Academic Research of 3 Benzamido N 2 Methyl 3 Nitrophenyl Benzamide

Addressing Unresolved Questions in the Synthesis and Stereochemistry of 3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide

The synthesis of complex substituted benzamides often presents significant challenges that remain to be systematically investigated for this compound. Future research should focus on developing and optimizing synthetic routes to improve yield, purity, and scalability. Key unresolved questions include:

Regioselectivity and Chemoselectivity: The presence of multiple reactive sites on the precursor molecules, particularly the nitro and methyl groups on the aniline (B41778) ring, requires precise control over reaction conditions to ensure the desired amide bond formation without unwanted side reactions. Methodologies such as the use of advanced coupling reagents or protective group strategies need to be explored to achieve high selectivity.

Reaction Optimization: A systematic investigation into solvents, temperatures, catalysts, and reaction times is necessary to establish a robust and reproducible synthetic protocol. The development of a green chemistry approach, minimizing hazardous reagents and solvents, would be a significant advancement.

Stereochemical Considerations: The steric hindrance caused by the ortho-methyl and ortho-nitro substituents on the N-phenyl ring could potentially lead to atropisomerism—a form of axial chirality arising from restricted rotation around the C-N amide bond. This is a critical, unexplored stereochemical aspect. Future studies must determine if stable atropisomers exist at room temperature and develop methods for their separation and characterization, as different isomers could exhibit distinct biological activities and pharmacokinetic profiles.

Deeper Exploration of Off-Target Interactions and Polypharmacology (In Vitro/Computational)

Polypharmacology, the ability of a single compound to interact with multiple targets, is a double-edged sword that can lead to therapeutic efficacy in complex diseases or cause adverse effects. nih.gov A thorough investigation into the off-target interactions of this compound is essential for a complete understanding of its biological profile.

In Vitro Screening: A crucial future step is to screen the compound against large panels of receptors, enzymes, and ion channels. Commercially available screening services can provide a broad overview of its potential off-target activities. For instance, based on the activity of other benzamide (B126) derivatives, screening against GABA receptors, various kinase families, and carbonic anhydrases could yield valuable insights. nih.govresearchgate.netresearchgate.net

Computational Approaches: In silico methods offer a rapid and cost-effective way to predict potential off-target interactions. nih.govdntb.gov.uaresearchgate.net

Molecular Docking: Docking the compound against a library of protein structures from the Protein Data Bank (PDB) can identify potential binding partners.

Pharmacophore Modeling and Similarity Searching: Creating a pharmacophore model of the compound and comparing it to databases of known ligands can reveal unexpected similarities and suggest potential off-targets. nih.gov This approach has been successfully used to identify new targets for existing drugs and novel compounds. nih.gov

The table below outlines a potential computational workflow to explore polypharmacology.

| Computational Method | Objective | Potential Application for the Compound |

| Ligand-Based Virtual Screening | Identify proteins that may bind the compound based on its similarity to known active ligands. | Compare the 2D and 3D structure of this compound against databases like ChEMBL to find proteins targeted by structurally similar molecules. |

| Structure-Based Virtual Screening (Molecular Docking) | Predict the binding mode and affinity of the compound to a wide range of biological targets. | Dock the compound into the active sites of various protein families (e.g., kinases, GPCRs, nuclear receptors) to prioritize potential off-targets for experimental validation. |

| Target Interaction Profile Fingerprints (TIPFs) | Evaluate compound similarity based on their known interaction profiles with a panel of targets. | Although the compound has no known profile, its predicted interactions from docking could be used to construct a hypothetical TIPF to compare against known drugs, revealing potential shared mechanisms or off-targets. nih.govresearchgate.net |

Integration with Systems Biology and Network Pharmacology Approaches for Comprehensive Understanding

To move beyond a single-target perspective, systems-level approaches are necessary to understand how this compound may affect complex biological networks. frontiersin.org Network pharmacology integrates data from pharmacology, computational biology, and network analysis to elucidate the mechanisms of action of drugs on a systemic level. nih.govnih.gov

A future research workflow could involve:

Target Identification: Initial targets identified through in vitro and computational screening (as described in 10.2) would serve as the starting nodes.

Network Construction: Using databases such as STRING, BioGRID, and KEGG, a protein-protein interaction (PPI) network would be constructed around these initial targets. This network would map the broader biological pathways potentially modulated by the compound.

Omics Data Integration: If the compound shows activity in cellular models, transcriptomics (RNA-seq) and proteomics data could be generated. Mapping these datasets onto the PPI network would reveal which pathways are significantly perturbed, providing a holistic view of the compound's cellular impact. frontiersin.org

Pathway and Disease Enrichment Analysis: Analysis of the interaction network can identify clusters of proteins associated with specific biological pathways or diseases, suggesting potential therapeutic applications and predicting possible side effects. nih.gov This approach can systematically uncover the molecular mechanisms underlying a compound's effects. nih.gov

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights from Preclinical Studies

The chemical structure of this compound contains moieties found in compounds with a variety of demonstrated biological activities. Preclinical studies on related benzamide and nitro-substituted compounds provide a rational basis for exploring several novel therapeutic areas.

Anti-Inflammatory Activity: Several nitro-substituted benzamide derivatives have demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and suppressing the expression of pro-inflammatory mediators like COX-2, IL-1β, and TNF-α. nih.gov Given its nitro group, investigating the compound's effect on inflammatory pathways in macrophage cell lines (e.g., LPS-stimulated RAW 264.7) is a logical first step.

Oncology: The benzamide scaffold is a key feature in numerous approved and investigational anticancer agents, particularly as protein kinase inhibitors. nih.gov For example, derivatives of 4-(aminomethyl)benzamide (B1271630) have shown potent inhibitory activity against receptor tyrosine kinases like EGFR. nih.gov Screening this compound against a panel of cancer cell lines and relevant kinases could uncover potential applications in oncology.

Metabolic Diseases: Benzamide derivatives have been developed as glucokinase activators for the potential treatment of type 2 diabetes. nih.gov Computational and in vitro studies could assess whether this compound interacts with glucokinase or other key metabolic enzymes.

Neuropharmacology and Pest Control: Certain 3-benzamido-N-phenylbenzamides are known to act as noncompetitive antagonists of GABA receptors in insects, leading to their use as insecticides. nih.govresearchgate.net While the specific substitution pattern determines selectivity, exploring the compound's activity on both insect and mammalian GABA receptors could reveal potential applications in pest management or, conversely, identify neurological off-targets of concern for human use.

The table below summarizes potential therapeutic areas for investigation based on activities observed in structurally related compounds.

| Therapeutic Area | Rationale Based on Related Compounds | Key Preclinical Assays |

| Anti-Inflammatory | Nitro benzamides inhibit iNOS, COX-2, and pro-inflammatory cytokine production. nih.gov | Measurement of NO, PGE2, TNF-α, and IL-1β in LPS-stimulated macrophages. |

| Oncology | The benzamide moiety is a common scaffold for tyrosine kinase inhibitors (e.g., EGFR, Bcr-Abl). nih.gov | Cytotoxicity screening in a panel of cancer cell lines (e.g., NCI-60); kinase inhibition assays. |

| Antidiabetic | Benzamide derivatives have been identified as glucokinase activators. nih.gov | Glucokinase activation assays; glucose uptake assays in adipocytes or myocytes. |

| Insecticidal | 3-Benzamido-N-phenylbenzamides can act as allosteric modulators of insect GABA receptors. nih.govresearchgate.net | Radioligand binding assays with insect GABA receptors; toxicity assays in model insects (e.g., Drosophila melanogaster). |

Collaborative Research Opportunities and Funding Landscape for Advanced Studies of this compound

Advancing the study of a novel chemical entity like this compound from basic synthesis to preclinical evaluation requires a multidisciplinary and collaborative effort.

Collaborative Opportunities:

Academia-Industry Partnerships: Collaborating with pharmaceutical companies can provide access to high-throughput screening platforms, specialized assays, and expertise in drug development and medicinal chemistry optimization.

Interdisciplinary Academic Consortia: A successful research program would involve synthetic chemists, pharmacologists, computational biologists, and disease-specific experts. Forming consortia across different universities and research institutes can pool resources and knowledge.

Funding Landscape:

Government Grants: Funding can be sought from national research agencies (e.g., the National Institutes of Health in the U.S., the European Research Council) through grants focused on the discovery of novel therapeutic agents, mechanism-of-action studies, or the development of new chemical probes for biological targets.

Disease-Focused Foundations: If preliminary data suggests activity in a specific area, such as cancer or neurodegenerative disease, foundations dedicated to those diseases can be a valuable source of seed funding for further investigation.

Small Business Innovation Research (SBIR/STTR) Grants: For researchers interested in commercialization, these grants can fund early-stage research and development with the goal of creating a spin-off company.

Securing funding will be contingent on generating robust preliminary data in the areas outlined above, demonstrating the compound's novelty, therapeutic potential, and a clear, well-reasoned research plan.

Q & A

Q. What are the key structural features and synthetic routes for 3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide?

The compound contains a benzamide core substituted with a 3-nitrophenyl group at the N-position and a benzamido group at the 3-position. Synthesis typically involves multi-step reactions, such as coupling 3-nitroaniline derivatives with activated benzoyl chlorides under Schotten-Baumann conditions. For example, 3-nitroaniline can react with 3-benzamidobenzoyl chloride in the presence of a base (e.g., NaOH) to form the target compound via nucleophilic acyl substitution . Purification often requires column chromatography or recrystallization to achieve >95% purity.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- IR Spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹) .

- NMR : H NMR reveals aromatic proton splitting patterns (δ 7.0–8.5 ppm) and methyl group signals (δ 2.0–2.5 ppm). C NMR confirms carbonyl carbons (~165–170 ppm) and nitro-substituted aromatic carbons .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 342.02 for a related benzamide derivative) .

- Elemental Analysis : Confirms empirical formula (e.g., C, H, N, O percentages within ±0.3% of theoretical values) .

Q. What are the primary research applications of this compound?

- Chemical Biology : Acts as a scaffold for designing enzyme inhibitors or receptor modulators due to its nitro and amide functional groups, which participate in hydrogen bonding and π-π interactions .

- Materials Science : Explored for supramolecular assembly via hydrogen-bonding networks, as seen in benzamide polymorph studies .

- Agrochemical Research : Structurally analogous compounds (e.g., broflanilide) exhibit insecticidal activity by targeting GABA receptors, suggesting potential for derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in crystal structure refinement (e.g., bond length variations >0.02 Å) may arise from twinning, disorder, or software limitations. Strategies include:

- Using SHELXL for small-molecule refinement with high-resolution data (<1.0 Å) to optimize thermal parameters .

- Cross-validating results with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

- Applying the WinGX suite for data integration and symmetry validation to detect overlooked space groups .

Q. What experimental design considerations are critical for studying its biological activity (e.g., ischemia/reperfusion injury models)?

- Dose-Response Curves : Use 3–5 log-scale concentrations (e.g., 1–100 µM) to assess efficacy in reducing infarct size. Include positive controls (e.g., ischemic preconditioning agents) .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups, ensuring n ≥ 6 for biological replicates .

- Mechanistic Studies : Combine with knock-out models or siRNA silencing to confirm target engagement (e.g., AMPA receptor modulation observed in benzamide hybrids) .

Q. How does polymorphism affect the compound’s physicochemical properties?

Benzamide derivatives exhibit polymorphism, influencing solubility and bioavailability. For example:

- Form I (rhombic crystals): Higher melting point and stability due to dense hydrogen-bonding networks.

- Form II (orthorhombic): Metastable, formed under rapid cooling, with lower dissolution rates . Researchers should screen polymorphs via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to correlate form-specific properties .

Q. What strategies optimize the synthesis of derivatives with enhanced bioactivity?

- Structure-Activity Relationship (SAR) : Modify substituents at the 2-methyl-3-nitrophenyl group. For example, replacing nitro with trifluoromethyl improves metabolic stability .

- Hybridization : Merge pharmacophores from active scaffolds (e.g., benzamide-thiophene hybrids) to enhance AMPA receptor binding affinity .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict electron distribution and reactive sites for derivatization .

Q. How can hydrogen-bonding patterns be exploited in crystal engineering?

Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds into motifs like R_2$$^2(8) for dimeric amide interactions. This guides co-crystal design with co-formers (e.g., carboxylic acids) to improve solubility or mechanical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.